

# Quantum Chemical Calculations of Vinylacetic Acid: A Technical Guide

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## Compound of Interest

Compound Name: *3-Butenoic acid*

Cat. No.: *B3423082*

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## Abstract

Vinylacetic acid (**3-butenic acid**) is a molecule of interest in various chemical and biological contexts. Understanding its conformational landscape, spectroscopic signatures, and thermodynamic properties is crucial for applications ranging from reaction mechanism studies to drug design. This technical guide provides an in-depth overview of the quantum chemical calculations performed on vinylacetic acid, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of its conformational space and the workflow for its analysis. This document is intended to serve as a comprehensive resource for researchers employing computational methods to study flexible molecules.

## Conformational Analysis

Quantum chemical calculations have identified three low-energy conformers of vinylacetic acid. These conformers arise from rotations around the C-C and C-O single bonds. The relative energies of these conformers have been determined using Density Functional Theory (DFT) with the B3LYP functional and various basis sets, as well as Møller-Plesset perturbation theory (MP2).

A one-dimensional potential energy surface scan was utilized to identify stable structural motifs beyond the initially optimized geometry.<sup>[1]</sup> The three most stable conformers are predicted to be thermally populated at room temperature.<sup>[2]</sup>

**Table 1: Calculated Relative Energies of Vinylacetic Acid Conformers**

Conformer	B3LYP/6-311++G(3df,3pd) Relative Energy (kcal/mol) <a href="#">[2]</a>	Boltzmann Population at Room Temperature (%) <a href="#">[2]</a>
I (Global Minimum)	0.00	48
II	0.44	48
III	1.88	4

## Optimized Geometries

The geometric parameters of the conformers of vinylacetic acid have been optimized using DFT. The following tables summarize the key bond lengths, bond angles, and dihedral angles for the most stable conformer, calculated at the B3LYP/6-311++G(d,p) level of theory.

**Table 2: Selected Optimized Bond Lengths of the Global Minimum Conformer of Vinylacetic Acid**

Bond	Bond Length (Å)
C1=C2	1.33
C2-C3	1.51
C3-C4	1.52
C4=O1	1.21
C4-O2	1.36
O2-H	0.97

**Table 3: Selected Optimized Bond Angles of the Global Minimum Conformer of Vinylacetic Acid**

Angle	Bond Angle (°)
C1=C2-C3	124.5
C2-C3-C4	112.8
C3-C4=O1	125.7
C3-C4-O2	111.3
O1=C4-O2	123.0
C4-O2-H	106.9

**Table 4: Selected Optimized Dihedral Angles of the Global Minimum Conformer of Vinylacetic Acid**

Dihedral Angle	Dihedral Angle (°)
C1=C2-C3-C4	100.5
C2-C3-C4=O1	-178.9
C2-C3-C4-O2	1.5
O1=C4-O2-H	0.2

## Vibrational Frequencies

The vibrational frequencies of vinylacetic acid have been calculated to aid in the assignment of experimental infrared (IR) spectra. The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental anharmonic frequencies.

## Experimental Protocol: Gas-Phase FTIR Spectroscopy

The gas-phase infrared spectrum of vinylacetic acid has been recorded using Fourier Transform Infrared (FTIR) spectroscopy.[1] A typical experimental setup involves a spectrometer equipped with a gas cell. The cell is first evacuated and then filled with the vapor of vinylacetic acid to a desired partial pressure (e.g., 1.3 Torr). The spectra are collected over a range of wavenumbers, typically in the mid-infrared region.

**Table 5: Comparison of Experimental and Calculated Vibrational Frequencies for the Global Minimum Conformer of Vinylacetic Acid**

Vibrational Mode	Experimental Frequency (cm <sup>-1</sup> )	Scaled MP2/6-31+G(d,p) Frequency (cm <sup>-1</sup> )	Assignment
$\nu(\text{OH})$	3579	3579	O-H stretch
$\nu(\text{C=O})$	1780 (doublet)	-	Carbonyl stretch
$\nu(\text{C=C})$	-	-	C=C stretch
$\delta(\text{CH}_2)$	-	-	CH <sub>2</sub> scissoring
$\tau(\text{OH})$	-	-	O-H torsion

Note: A comprehensive table of all vibrational modes was not available in the searched literature. The provided data focuses on key characteristic vibrations.

## NMR Chemical Shifts

The <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) chemical shifts of vinylacetic acid have been calculated using the Gauge-Independent Atomic Orbital (GIAO) method. These calculations are valuable for confirming molecular structure and assigning experimental NMR spectra.

## Experimental Protocol: <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra of vinylacetic acid are typically recorded on a spectrometer in a suitable deuterated solvent, such as chloroform-d (CDCl<sub>3</sub>). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

**Table 6: Calculated and Experimental <sup>13</sup>C NMR Chemical Shifts of Vinylacetic Acid**

Carbon Atom	Calculated Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
C1 (CH <sub>2</sub> )	-	-
C2 (CH)	-	-
C3 (CH <sub>2</sub> )	-	-
C4 (COOH)	-	-

**Table 7: Calculated and Experimental <sup>1</sup>H NMR Chemical Shifts of Vinylacetic Acid**

Proton	Calculated Chemical Shift (ppm)	Experimental Chemical Shift (ppm)
H (on C1)	-	-
H (on C2)	-	-
H (on C3)	-	-
H (on O2)	-	-

Note: While the literature states good agreement between calculated and experimental NMR spectra, specific tabulated values for the individual conformers were not found in the searched resources.

## Thermochemical Properties

The thermochemical properties of the vinylacetic acid conformers, such as the enthalpy of formation and Gibbs free energy, have been calculated to understand their relative stabilities and reactivity. These calculations often involve single-point energy calculations at a high level of theory on geometries optimized with a more modest level of theory.

**Table 8: Calculated Thermochemical Properties of Vinylacetic Acid Conformers at 298.15 K**

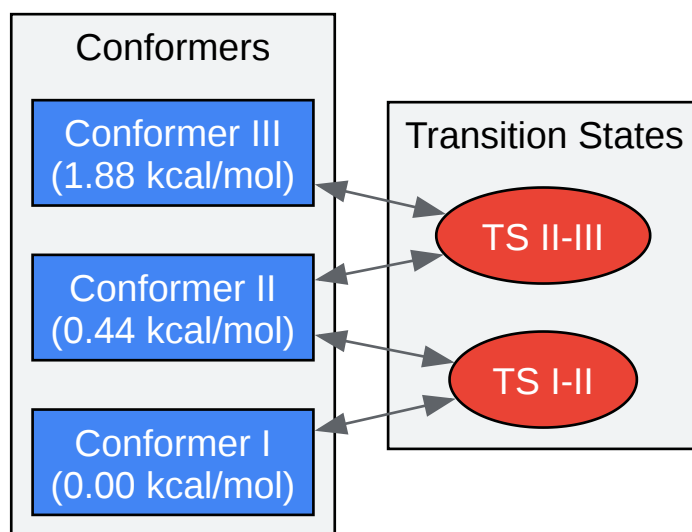
Conformer	Relative Enthalpy (kcal/mol)	Relative Gibbs Free Energy (kcal/mol)
I	-	-
II	-	-
III	-	-

Note: Detailed tabulated thermochemical data for each conformer were not available in the searched literature. The relative energies in Table 1 provide an indication of their relative stabilities.

## Visualizations

### Conformational Landscape of Vinylacetic Acid

The following diagram illustrates the relationship between the three low-energy conformers of vinylacetic acid and the transition states connecting them.

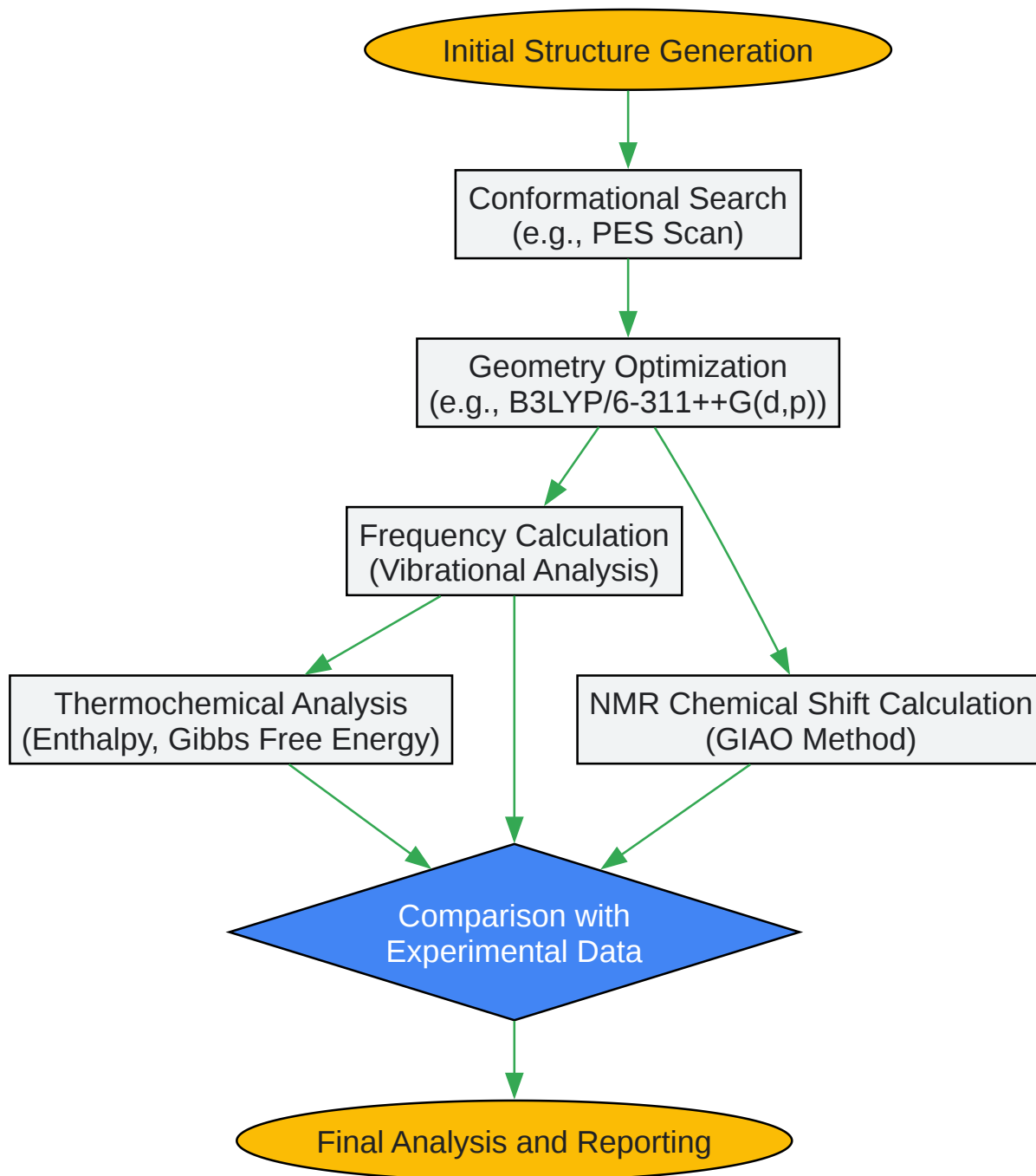


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Conformational landscape of vinylacetic acid.

## Computational Workflow for Vinylacetic Acid Analysis

This diagram outlines the typical computational workflow for the quantum chemical analysis of vinylacetic acid.



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Computational analysis workflow.

## Conclusion

This technical guide has summarized the key findings from quantum chemical calculations on vinylacetic acid. The conformational landscape is characterized by three low-energy conformers that are populated at room temperature. Computational methods, particularly DFT, have been shown to provide results for spectroscopic properties that are in good agreement with experimental data. The provided data and methodologies serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development who are interested in the computational study of flexible molecules. Further research could focus on obtaining more detailed tabulated data for all conformers and exploring the reactivity of vinylacetic acid through the calculation of reaction pathways and activation energies.

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## References

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- 2. researchgate.net [researchgate.net]
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